molecular formula C11H14N2O5 B3051940 L-Tyrosine, N-glycyl-3-hydroxy- CAS No. 37181-61-6

L-Tyrosine, N-glycyl-3-hydroxy-

Cat. No.: B3051940
CAS No.: 37181-61-6
M. Wt: 254.24 g/mol
InChI Key: DYMYKKHZEWCMFZ-ZETCQYMHSA-N
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Description

L-Tyrosine, N-glycyl-3-hydroxy-: is a dipeptide composed of the amino acids L-tyrosine and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine, N-glycyl-3-hydroxy- typically involves the coupling of L-tyrosine with glycine. This can be achieved through peptide bond formation using coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of L-Tyrosine, N-glycyl-3-hydroxy- often employs enzymatic methods due to their specificity and efficiency. Enzymes such as proteases can catalyze the formation of the peptide bond between L-tyrosine and glycine under mild conditions, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine, N-glycyl-3-hydroxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Tyrosine, N-glycyl-3-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-glycyl-3-hydroxy- involves its incorporation into proteins and peptides. It can act as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The phenolic hydroxyl group of L-tyrosine can undergo phosphorylation, which plays a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: L-Tyrosine, N-glycyl-3-hydroxy- is unique due to its dipeptide structure, which combines the properties of both L-tyrosine and glycine.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-5-10(16)13-7(11(17)18)3-6-1-2-8(14)9(15)4-6/h1-2,4,7,14-15H,3,5,12H2,(H,13,16)(H,17,18)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMYKKHZEWCMFZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CN)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CN)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190664
Record name L-Tyrosine, N-glycyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37181-61-6
Record name L-Tyrosine, N-glycyl-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037181616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, N-glycyl-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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